7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20020503
InChI: InChI=1S/C19H15FO4/c1-11-9-18(22)24-19-12(2)17(8-7-15(11)19)23-10-16(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3
SMILES:
Molecular Formula: C19H15FO4
Molecular Weight: 326.3 g/mol

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC20020503

Molecular Formula: C19H15FO4

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one -

Specification

Molecular Formula C19H15FO4
Molecular Weight 326.3 g/mol
IUPAC Name 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one
Standard InChI InChI=1S/C19H15FO4/c1-11-9-18(22)24-19-12(2)17(8-7-15(11)19)23-10-16(21)13-3-5-14(20)6-4-13/h3-9H,10H2,1-2H3
Standard InChI Key LENIOFAJSQKXBK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Molecular Properties

7-[2-(4-Fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one belongs to the chromen-2-one family, characterized by a fused benzene and pyran ring system. Its molecular formula is C₂₆H₂₁FO₄, with an average molecular mass of 416.448 g/mol and a monoisotropic mass of 416.142387 g/mol . The compound’s IUPAC name, 3-benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one, reflects its substitution pattern: a benzyl group at position 3, a 4-fluorophenyl-2-oxoethoxy moiety at position 7, and methyl groups at positions 4 and 8 .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₂₁FO₄
Average Mass416.448 g/mol
Monoisotropic Mass416.142387 g/mol
ChemSpider ID1485772
IUPAC Name3-Benzyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

The fluorophenyl group enhances electronic properties, while the benzyl and methyl substituents contribute to steric effects, influencing reactivity and biological interactions .

Synthesis and Optimization

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. A common approach includes:

  • Core Chromen-2-one Formation:
    The chromen-2-one core is synthesized via cyclization of substituted salicylaldehydes with β-keto esters under acidic conditions. For example, 4,8-dimethylchromen-2-one is prepared using Knoevenagel condensation, yielding the foundational structure.

  • Etherification at Position 7:
    Introduction of the 2-(4-fluorophenyl)-2-oxoethoxy group involves nucleophilic substitution. A hydroxyl group at position 7 reacts with 2-bromo-1-(4-fluorophenyl)ethanone in the presence of a base like potassium carbonate.

  • Benzylation at Position 3:
    Benzylation is achieved using benzyl bromide under phase-transfer conditions, ensuring regioselectivity .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Chromen-2-one formationSalicylaldehyde, β-keto ester, H₂SO₄65–70
Etherification2-Bromo-1-(4-fluorophenyl)ethanone, K₂CO₃, DMF50–55
BenzylationBenzyl bromide, TBAB, NaOH60–65

Optimization studies highlight the use of polar aprotic solvents (e.g., DMF) to enhance reaction rates and yields.

Structural and Spectroscopic Analysis

X-ray crystallography and spectroscopic methods confirm the compound’s structure. Key features include:

  • Planar Chromen-2-one Core: The fused ring system adopts a near-planar conformation, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and adjacent methyl groups .

  • Dihedral Angles: The 4-fluorophenyl group forms a dihedral angle of 68.5° with the chromen-2-one plane, minimizing steric clashes .

Table 3: Selected Bond Lengths and Angles

ParameterValue (Å or °)
C2–O1 (carbonyl)1.214 Å
C7–O2 (ether)1.423 Å
C3–Cbenzyl1.512 Å
Dihedral (Ph–chromene)68.5°

¹H NMR spectra show characteristic signals: a singlet for the C8 methyl group at δ 2.34 ppm and a doublet for the fluorophenyl protons at δ 7.45–7.89 ppm .

Biological Activities and Mechanisms

Preliminary studies indicate promising biological activities:

Anticancer Activity

The compound exhibits moderate cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 18.7 µM and 22.3 µM, respectively. Mechanistically, it inhibits topoisomerase II by intercalating DNA, disrupting replication.

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 64 µg/mL and 128 µg/mL, suggesting membrane disruption via hydrophobic interactions.

Table 4: Biological Activity Data

AssayTarget/ModelResult (IC₅₀/MIC)
CytotoxicityA549 cells18.7 µM
CytotoxicityMCF-7 cells22.3 µM
AntimicrobialS. aureus64 µg/mL
AntimicrobialE. coli128 µg/mL

Applications in Drug Development

The compound’s dual activity profile positions it as a lead candidate for:

  • Anticancer Agents: Structural analogs are being explored to enhance topoisomerase inhibition.

  • Antibacterial Coatings: Functionalization with hydrophilic groups improves solubility for medical device coatings.

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